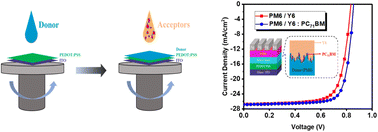High-performance pseudo-bilayer ternary organic solar cells with PC71BM as the third component†
Journal of Materials Chemistry A Pub Date: 2022-09-29 DOI: 10.1039/D2TA04784E
Abstract
Optimizing active layer morphology and broadening spectrum utilization range are important methods to improve the performance of organic solar cells. In this study, PM6/Y6:PC71BM pseudo-bilayer ternary organic solar cells were prepared with a layer-by-layer sequential deposition method. The introduction of the fullerene derivative PC71BM as the third component into the PM6/Y6 binary system improves light absorption and boosts the open-circuit voltage. PC71BM works as a morphology regulator to facilitate Y6 diffusion into the PM6 layer and increase the contact interface between the PM6 layer and Y6 layer, which enhances exciton dissociation probability and provides a cascade energy level alignment for efficient charge transport. The independent carrier transport channels provided by the pseudo-bilayer planar heterojunction improve charge transport performance and inhibit carrier recombination. The comprehensive utilization of fullerene and non-fullerene acceptors, the combination of the pseudo-bilayer planar heterojunction and the ternary strategy synergistically boost the power conversion efficiency from 16.44% for the PM6/Y6 binary device to 17.82% for the PM6/Y6:PC71BM device, and the PM6/Y6:PC71BM pseudo-bilayer ternary device exhibits better stability. Pseudo-bilayer ternary planar heterojunction is a promising device structure to achieve high performance organic solar cells for potential commercial applications.


Recommended Literature
- [1] Agarose–guar gum assisted synthesis of processable polyaniline composite: morphology and electro-responsive characteristics†
- [2] Effect of azo dye on ammonium oxidation process and ammonia-oxidizing bacteria (AOB) in soil
- [3] Contents list
- [4] Visible-light-induced thiotrifluoromethylation of terminal alkenes with sodium triflinate and benzenesulfonothioates†
- [5] Physiological chemistry
- [6] On the development of a proton conducting solid polymer electrolyte using poly(ethylene oxide)†
- [7] The scope and limitations of infra-red measurements in chemistry
- [8] Large perpendicular magnetic anisotropy of transition metal dimers driven by polarization switching of a two-dimensional ferroelectric In2Se3 substrate†
- [9] Highly facile homogeneous epoxidation of olefins using oxo-diperoxo tungstate(vi) complex as catalyst, bicarbonate as co-catalyst and hydrogen peroxide as a terminal oxidant†
- [10] Multipurpose flow injection system. Part 1. Programmable dilutions and standard additions for plant digests analysis by inductively coupled plasma atomic emission spectrometry

Journal Name:Journal of Materials Chemistry A
Research Products
-
Nitrogen oxide (15NO)(8CI,9CI)
CAS no.: 15917-77-8
-
CAS no.: 124387-19-5









